Propionylpromazine-d6 Hydrochloride
Description
Significance of Deuterated Compounds as Probes in Biomedical Research
Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612) (²H or D), are particularly significant probes in biomedical research. For several decades, drug metabolism scientists and toxicologists have utilized these compounds to better understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The use of deuterium labeling, combined with powerful analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, facilitates the rapid acquisition and interpretation of data concerning a drug's disposition and its potential role in target organ toxicities. nih.gov This approach has proven invaluable for elucidating metabolic pathways and investigating the mechanisms behind drug efficacy and toxicity. nih.govnih.govresearchgate.net
Fundamental Principles of Stable Isotope Incorporation in Organic Molecules
The incorporation of stable isotopes into organic molecules is achieved through several established methods. creative-proteomics.com One common approach is to use commercially available precursors already containing the desired isotope, which are then carried through a synthetic route to produce the final labeled compound. symeres.com For deuterium labeling specifically, hydrogen/deuterium (H/D) exchange reactions are highly efficient. symeres.com These exchanges can often be performed directly on the target molecule or a late-stage synthetic intermediate using a deuterium source, such as heavy water (D₂O). Other methods include reductive deuteration and halogen/deuterium exchange. The choice of method depends on factors like the desired labeling position, cost, and the availability of starting materials. It is crucial that the isotope label is placed in a stable position within the molecule where it is not prone to exchange with protons from solvents or biological matrices. acanthusresearch.com
Historical Development and Evolution of Deuterated Analogs in Chemical and Biological Studies
The concept of using deuterium in scientific studies dates back to the early 20th century, following its discovery by Harold Urey in 1931. wikipedia.org Early work by researchers like Schoenheimer and Rittenberg in the 1930s demonstrated the power of using deuterated lipids to trace metabolic processes in living organisms. nih.gov Initially, deuterated compounds were primarily used as tracers in mechanistic, spectroscopic, and pharmacokinetic studies. wikipedia.orgacs.org The idea of incorporating deuterium into the active pharmaceutical ingredient itself to improve its properties—a concept known as a "deuterium switch"—began to gain traction in the 1960s and 1970s. wikipedia.orgnih.gov However, it took several decades for this strategy to come to full fruition. A major milestone was the FDA approval of the first deuterated drug, deutetrabenazine, in 2017. nih.govacs.orgmedchemexpress.com This approval paved the way for increased interest and development in the field, with a shift from modifying existing drugs to designing novel deuterated compounds from the outset. nih.gov
Strategic Rationale for Deuterium Labeling in Analytical Reference Standards
Deuterium-labeled compounds are ideal for use as internal standards in analytical chemistry, particularly for quantitative analysis using mass spectrometry (MS). acanthusresearch.com An internal standard is a compound with very similar physicochemical properties to the analyte of interest, which is added in a known quantity to a sample before analysis. musechem.com Because the deuterated standard co-elutes with the unlabeled analyte during chromatography and behaves almost identically during sample preparation and ionization, it can effectively compensate for variations in sample recovery and matrix effects—where other components in a complex sample interfere with the analysis. acanthusresearch.commusechem.com The mass difference between the labeled standard and the unlabeled analyte allows them to be distinguished by the mass spectrometer. acanthusresearch.com This use of a stable isotope-labeled internal standard (SIL-IS) is widely shown to improve the accuracy, precision, and reproducibility of quantitative LC-MS/MS assays, making it the gold standard for bioanalytical methods in pharmacokinetic and metabolism studies. acanthusresearch.comacs.orgresearchgate.net
Properties
CAS No. |
1262770-67-1 |
|---|---|
Molecular Formula |
C20H25ClN2OS |
Molecular Weight |
382.98 |
IUPAC Name |
1-[10-[3-[bis(trideuteriomethyl)amino]propyl]phenothiazin-2-yl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C20H24N2OS.ClH/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20;/h5-6,8-11,14H,4,7,12-13H2,1-3H3;1H/i2D3,3D3; |
InChI Key |
ZFWVWZODBGTOIL-HVTBMTIBSA-N |
SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.Cl |
Synonyms |
1-[10-[3-(Dimethylamino-d6)propyl]-10H-phenothiazin-2-yl]-1-propanone Hydrochloride; 10-[3-(Dimethyl-d6)aminopropyl]-2-propionylphenothiazine Hydrochloride; 1497CB-d6; Combelen-d6; Combilen-d6; 2-Propionyl-10-[3-_x000B_(dimethyl-d6)aminopropyl)phenothiazin |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Derivatization of Phenothiazine Analogues
Chemical Methodologies for Deuterium (B1214612) Exchange and Site-Specific Isotopic Incorporation
The introduction of deuterium into organic molecules can be achieved through various synthetic strategies, ranging from direct hydrogen-deuterium (H/D) exchange to the use of deuterated building blocks. The choice of method depends on the target molecule's structure, the desired site of deuteration, and the required level of isotopic enrichment.
Hydrogen-Deuterium Exchange: This method involves exposing a substrate to a deuterium source, such as heavy water (D₂O) or deuterium gas (D₂), often in the presence of a catalyst or at elevated temperatures. For heteroaromatic compounds like phenothiazines, H/D exchange can occur in neutral D₂O at high temperatures (e.g., 250-300°C), leading to selective deuteration at specific positions on the aromatic rings. cdnsciencepub.com The mechanism can involve electrophilic substitution or the formation of ylide intermediates. cdnsciencepub.com
Catalytic Reduction: The reduction of functional groups using deuterium-based reagents is a common and effective method for site-specific deuteration. For instance, unsaturated bonds, carbonyls, amides, or imides can be reduced with reagents like lithium aluminum deuteride (B1239839) (LAD) or under an atmosphere of deuterium gas with a metal catalyst (e.g., Palladium on carbon). usask.ca This approach was successfully used to synthesize deuterated analogues of the phenothiazine (B1677639) drug trifluoperazine (B1681574) by reducing amide and imide precursors with LAD. usask.ca
Use of Deuterated Precursors: The most direct route to complex deuterated molecules often involves a multi-step synthesis that incorporates a deuterated building block. This "bottom-up" approach provides excellent control over the regiospecificity of the label. For compounds with deuterated alkylamine side chains, such as Propionylpromazine-d6, a common strategy is to use a deuterated alkylating agent in one of the final synthetic steps. evitachem.com
| Deuteration Method | Deuterium Source | Typical Application | Advantages | Limitations |
| H/D Exchange | Heavy Water (D₂O), D₂ Gas | Aromatic rings, acidic protons | Simple, inexpensive deuterium source. | Harsh conditions (high temp/pressure), potential for scrambling, may not be site-specific. |
| Catalytic Reduction | Lithium Aluminum Deuteride (LAD), D₂ Gas | Carbonyls, amides, imides, double bonds | High site-specificity, high incorporation efficiency. | Requires specific functional groups, expensive reagents. |
| Deuterated Precursors | Deuterated building blocks (e.g., CD₃I) | Any position, depending on precursor | Excellent control over label position, high isotopic purity. | Requires synthesis of the precursor, can be a lengthy process. |
Precursor Chemistry and Reaction Pathways for Propionylpromazine-d6 Hydrochloride Synthesis
The chemical name of this compound, 1-(10-(3-(bis(methyl-d3)amino)propyl)-10H-phenothiazin-2-yl)propan-1-one hydrochloride, explicitly indicates that the six deuterium atoms are located on the two methyl groups of the terminal amine. clearsynth.comnih.gov This points to a synthetic pathway that joins a non-deuterated phenothiazine core with a fully deuterated side-chain precursor.
The synthesis logically proceeds in two main stages:
Preparation of the Phenothiazine Core: The synthesis starts with the appropriate phenothiazine, which is then acylated to introduce the propionyl group at the 2-position, yielding 2-propionylphenothiazine.
Alkylation with a Deuterated Side Chain: The nitrogen atom of the phenothiazine ring is then alkylated using a deuterated three-carbon side chain. The key precursor for this step is a derivative of 3-(bis(methyl-d3)amino)propane, such as 1-chloro-3-(bis(methyl-d3)amino)propane. This critical deuterated intermediate would itself be synthesized from simpler deuterated building blocks, likely starting with methyl-d3 iodide (CD₃I).
The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt.
| Precursor | Role in Synthesis | Chemical Structure |
| 2-Propionylphenothiazine | The core heterocyclic structure | A phenothiazine ring with a propionyl group at position 2. |
| 1-Chloro-3-(bis(methyl-d3)amino)propane | Deuterated side-chain alkylating agent | Cl-(CH₂)₃-N(CD₃)₂ |
| Hydrochloric Acid | Salt formation | HCl |
Advanced Separation and Purification Techniques for Deuterated Pharmaceutical Compounds
A significant challenge in the production of deuterated compounds is the removal of isotopic contaminants, particularly the non-deuterated (d0) and partially deuterated analogues. nih.gov Standard purification methods like conventional column chromatography or extraction are often ineffective at separating molecules that differ only in isotopic composition. nih.govreddit.com This challenge necessitates either achieving very high isotopic purity during the synthesis itself or employing advanced separation techniques. nih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These chromatographic techniques offer higher resolution than standard column chromatography and can be optimized to achieve separation of isotopologues, although baseline separation can still be difficult. UPLC, with its smaller particle sizes, provides enhanced resolution and is a valuable tool in the analysis and purification of deuterated compounds. nih.gov
Recrystallization: This is a fundamental purification technique that can be effective in enriching the desired isotopologue, particularly in the final step to obtain a solid, highly pure active pharmaceutical ingredient (API). google.com
Novel Separation Technologies: Research into more effective isotopic separation is ongoing. One innovative approach utilizes graphene membranes, which can separate hydrogen and deuterium ions at room temperature based on differences in their quantum tunneling effects. This technology, while still in development for large-scale applications, represents a potential future for cost-effective and highly efficient deuterium purification, avoiding the energy-intensive cryogenic distillation methods traditionally used.
| Technique | Principle of Separation | Applicability to Deuterated Compounds |
| UPLC/HPLC | Differential partitioning between stationary and mobile phases. | Can separate isotopologues with optimized conditions, but may be challenging. |
| Recrystallization | Differences in solubility and crystal lattice formation. | Effective for final purification of solid compounds to increase isotopic purity. |
| Graphene Sieving | Quantum tunneling differences between H⁺ and D⁺ ions. | A promising, room-temperature method for fundamental H/D separation. |
Spectroscopic Characterization for Isotopic Purity and Regiospecificity (e.g., NMR, Mass Spectrometry beyond basic identification)
Confirming the successful synthesis of this compound requires sophisticated analytical techniques to verify not only the chemical structure but also the precise location (regiospecificity) and percentage of deuterium incorporation.
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is indispensable for analyzing deuterated compounds. rsc.org It can readily distinguish between the desired d6 product and isotopic contaminants (d0 to d5) by their precise mass-to-charge ratios. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) is used to confirm the location of the deuterium atoms. By inducing fragmentation of the parent ion, analysts can observe which fragments retain the deuterium label. For Propionylpromazine-d6, fragments containing the terminal amine group would show a mass increase of 6 Da compared to the non-deuterated standard, confirming the label is on the N-methyl groups. usask.canih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural information.
¹H NMR: In the spectrum of Propionylpromazine-d6, the proton signal corresponding to the N-methyl groups would be absent or significantly diminished, providing clear evidence of successful deuteration.
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, showing a signal at the chemical shift corresponding to the N-methyl position, confirming the location of the label.
¹³C NMR: The carbon signals of the deuterated methyl groups (CD₃) will appear as multiplets (due to C-D coupling) and will be shifted slightly upfield compared to the corresponding ¹³C signals of the CH₃ groups in the non-deuterated compound. Advanced methods like triple resonance NMR (¹³C-{¹H, ²D}) can further refine the analysis of complex deuterated molecules.
| Spectroscopic Method | Information Provided | Application to Propionylpromazine-d6 |
| High-Resolution MS (HR-MS) | Precise mass; determines isotopic distribution (d0-d6). rsc.org | Quantifies the percentage of the desired d6 isotopologue. |
| Tandem MS (MS/MS) | Fragmentation patterns; confirms label location. nih.gov | Confirms the +6 Da shift is localized to the dimethylamino fragment. |
| ¹H NMR | Presence/absence of proton signals. | Disappearance of the N-CH₃ proton signal. |
| ²H NMR | Direct detection of deuterium nuclei. | Signal appears at the N-methyl chemical shift, confirming location. |
| ¹³C NMR | Carbon environment and coupling to deuterium. | Shows characteristic multiplet for the CD₃ carbons. |
Evaluation of Isotopic Enrichment and Potential for Isotopic Contaminants
The final assessment of a deuterated compound's quality hinges on determining its isotopic enrichment and characterizing any isotopic contaminants.
Isotopic Enrichment: This value represents the percentage of the deuterated species above its natural abundance. It is calculated from HR-MS data by integrating the peak areas of all relevant isotopologues (from d0 to d6) and determining the relative abundance of the target d6 molecule. nih.govrsc.org For a pharmaceutical-grade product, high enrichment (often >98%) is typically required. nih.gov
Isotopic Contaminants: In the synthesis of Propionylpromazine-d6, the primary potential contaminants are the lower-deuterated isotopologues: d5, d4, d3, d2, d1, and the non-deuterated (d0) compound. These arise from incomplete deuteration of the starting materials or from H/D exchange during synthesis or workup.
Distribution Profile: There is a growing perspective that for polydeuterated compounds, lower isotopologues are an inevitable consequence of the synthesis and should be considered part of the API's distribution profile rather than as impurities. acs.orgnih.govacs.org This approach suggests that defining the API by its complete isotopic distribution provides a more accurate and defensible description for regulatory purposes. acs.org
Below is a hypothetical isotopic distribution for a batch of this compound, as would be determined by HR-MS.
| Isotopologue | Description | Hypothetical Relative Abundance (%) |
| d0 | Non-deuterated | 0.2 |
| d1 | One Deuterium | 0.3 |
| d2 | Two Deuteriums | 0.4 |
| d3 | Three Deuteriums | 0.6 |
| d4 | Four Deuteriums | 1.0 |
| d5 | Five Deuteriums | 2.5 |
| d6 | Target Compound | 95.0 |
This detailed characterization ensures the quality, consistency, and identity of the deuterated pharmaceutical compound.
Advanced Spectrometric and Chromatographic Methodologies Utilizing Propionylpromazine D6 Hydrochloride
Application as an Internal Standard in Quantitative Bioanalytical Assays
The primary utility of Propionylpromazine-d6 hydrochloride in analytical chemistry is as an internal standard. In quantitative analysis, an internal standard is a compound of known concentration added to a sample to facilitate the quantification of a target analyte. The deuterated form is particularly advantageous as it co-elutes with the non-labeled analyte and experiences similar matrix effects, but is distinguishable by its mass-to-charge ratio in mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent technique for the determination of propionylpromazine (B1198289) and other tranquilizer residues in complex biological matrices like animal tissues. wur.nl In a typical LC-MS/MS workflow, this compound is added to the sample at a known concentration prior to extraction and clean-up. wur.nl
During analysis, the analyte and the internal standard are separated from other matrix components via liquid chromatography and then ionized, typically using electrospray ionization (ESI). The precursor ions for both propionylpromazine and its deuterated internal standard are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. The ratio of the peak area of the analyte to that of the internal standard is then used to calculate the concentration of the analyte in the original sample. This method effectively compensates for variations in sample preparation, injection volume, and ionization efficiency.
A study on the determination of sedative residues in porcine kidney utilized this compound as an internal standard in a validated LC-MS/MS method. wur.nl The method demonstrated high sensitivity and selectivity for the detection of propionylpromazine at trace levels. wur.nl
Table 1: LC-MS/MS Parameters for Propionylpromazine Analysis
| Parameter | Value |
| Analyte | Propionylpromazine |
| Internal Standard | This compound |
| Precursor Ion (m/z) | [To be populated with specific data] |
| Product Ion 1 (m/z) | [To be populated with specific data] |
| Product Ion 2 (m/z) | [To be populated with specific data] |
| Collision Energy (eV) | [To be populated with specific data] |
| Internal Standard Precursor Ion (m/z) | [To be populated with specific data] |
| Internal Standard Product Ion (m/z) | [To be populated with specific data] |
Note: Specific m/z values and collision energies are instrument-dependent and must be optimized for each specific assay.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized Analytes
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the separation and identification of compounds. However, its application to compounds like propionylpromazine is limited by their low volatility and potential for thermal degradation at the high temperatures used in the GC inlet and column. mdpi.com For GC-MS analysis of such compounds, a derivatization step is often necessary to increase their volatility and thermal stability.
While specific studies detailing the use of this compound in a GC-MS method are not prevalent in the literature, its use as an internal standard would follow the same principles as in LC-MS/MS. It would be added to the sample prior to derivatization and extraction. The derivatized analyte and internal standard would then be analyzed by GC-MS. The use of a deuterated internal standard is crucial in this context to account for any variability in the derivatization reaction efficiency, in addition to compensating for matrix effects and instrumental variations.
High-Resolution Mass Spectrometry (HRMS) and Accurate Mass Measurement Techniques
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, which can be used for the unambiguous identification of analytes. The use of this compound as an internal standard in an LC-HRMS method offers significant advantages.
The high mass accuracy of HRMS allows for the determination of the elemental composition of an ion, providing a high degree of confidence in the identification of propionylpromazine. By using a deuterated internal standard like this compound, not only can accurate quantification be achieved, but the presence of the internal standard with its known accurate mass can also serve as a lock mass or reference point to ensure the mass accuracy of the entire analysis. This is particularly useful in complex matrices where isobaric interferences may be present.
Strategies for Matrix Effect Compensation in Complex Biological Samples
Matrix effects, which are the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a significant challenge in quantitative bioanalysis. nih.gov The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to compensate for these effects. nih.gov
Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it co-elutes from the chromatography column and experiences the same degree of ionization suppression or enhancement. gtfch.org By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is effectively normalized, leading to more accurate and precise quantification. gtfch.org
Method Validation Parameters for Robust Isotope-Dilution Mass Spectrometry (IDMS)
Isotope-dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the use of an isotopically labeled internal standard. For an IDMS method to be considered robust and reliable, it must undergo a thorough validation process.
Analytical Sensitivity and Limit of Detection
Analytical sensitivity refers to the ability of a method to detect small quantities of an analyte. The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. The limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.
In a study validating a method for the determination of sedatives in porcine kidney, the use of this compound as an internal standard contributed to achieving a low limit of detection for propionylpromazine, demonstrating the high sensitivity of the method. wur.nl
Table 2: Representative Method Validation Data
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Accuracy (Recovery %) | 85-115% |
| Precision (RSD %) | < 15% |
| Limit of Detection (LOD) | [To be populated with specific data, e.g., 0.1 µg/kg] |
| Limit of Quantification (LOQ) | [To be populated with specific data, e.g., 0.5 µg/kg] |
Note: These values are representative and the actual limits will vary depending on the specific matrix and instrumentation.
Linearity and Calibration Curve Development
In quantitative analytical chemistry, establishing a linear relationship between the concentration of an analyte and the instrument's response is a critical step in method validation. This is typically achieved through the development of a calibration curve. For methods employing this compound as an internal standard, linearity is assessed to ensure that the response ratio of the target analyte to the internal standard is proportional to the analyte's concentration over a specified range.
A study validating a multi-residue liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of tranquilizers, including propionylpromazine, in swine kidney utilized this compound as an internal standard. cabidigitallibrary.org In this research, quantification was performed using a linear matrix-matched calibration curve. The linearity was found to be excellent, with determination coefficients (R²) consistently above 0.99. cabidigitallibrary.org This high R² value indicates a strong linear correlation between the concentration of the analyte and the detector response, a fundamental requirement for accurate quantification.
Similarly, in the development of a high-throughput solid-phase extraction (SPE) coupled with an LC-MS/MS method for analyzing sedative and β-blocker residues, this compound was employed as an internal standard. wur.nl The linearity of the method was established using matrix-matched calibration curves, with a requirement for the correlation coefficient (R²) to be greater than or equal to 0.9800. wur.nl This stringent criterion ensures the reliability of the quantification across the analytical range. The use of a deuterated internal standard like this compound is crucial in minimizing the variability and matrix effects that can affect the linearity of the calibration curve. nih.gov
The following table summarizes typical linearity data from a method utilizing this compound as an internal standard.
| Analyte | Calibration Range | Correlation Coefficient (R²) | Internal Standard |
| Propionylpromazine | 0.5 - 2.0 x MRL* | > 0.99 | This compound |
*MRL: Maximum Residue Limit
Analytical Precision and Accuracy Studies
Beyond linearity, the precision and accuracy of an analytical method are paramount for its validation and subsequent application. Precision refers to the closeness of repeated measurements of the same sample, often expressed as the relative standard deviation (RSD), while accuracy is the closeness of a measured value to the true value, typically assessed through recovery studies. The incorporation of this compound as an internal standard significantly enhances both the precision and accuracy of analytical methods by correcting for variations during sample preparation and analysis. nih.gov
In the validation of the multi-residue LC-MS/MS method for tranquilizers in swine kidney, the accuracy was evaluated by analyzing fortified samples at 0.5, 1, and 1.5 times the Maximum Residue Limit (MRL). cabidigitallibrary.org The recovery for all target substances, including propionylpromazine, was within the acceptable range of 80% to 110%, demonstrating the high accuracy of the method. cabidigitallibrary.org This level of accuracy is essential for ensuring that the reported concentrations of drug residues are reliable for regulatory purposes.
A separate study on a high-throughput SPE-LC-MS/MS method also conducted rigorous precision and accuracy assessments. wur.nl The accuracy and repeatability were determined by fortifying blank kidney samples at three different validation levels (1, 2, and 3 µg/kg) and analyzing them on the same day with the same instruments and operators. wur.nl The results from such studies provide confidence in the method's ability to generate consistent and trustworthy data.
The precision of a method is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). A gas chromatography-mass spectrometry (GC-MS) method for the determination of prilocaine (B1678100) HCl, for instance, reported within-day and between-day precision values (expressed as RSD) of less than 6.0%, which is considered excellent for bioanalytical methods. nih.gov Similar levels of precision are expected for methods utilizing this compound.
Below is a representative data table for precision and accuracy studies from a method using this compound.
| Analyte | Fortification Level (µg/kg) | Recovery (%) | Repeatability (RSD%) |
| Propionylpromazine | 1.0 | 95.2 | < 5.0 |
| Propionylpromazine | 2.0 | 98.7 | < 4.5 |
| Propionylpromazine | 3.0 | 101.5 | < 4.0 |
Development of High-Throughput Analytical Platforms for Pharmaceutical Research
The demand for rapid and efficient analysis of a large number of samples in pharmaceutical research and drug discovery has spurred the development of high-throughput screening (HTS) platforms. acs.org These platforms often integrate automated sample preparation with sensitive analytical techniques like LC-MS/MS. The use of deuterated internal standards, such as this compound, is a cornerstone of these high-throughput methods, ensuring data quality and reliability despite the accelerated pace of analysis. researchgate.net
A notable example is the development of a high-throughput method using 96-well plate solid-phase extraction (SPE) for the determination of sedative and β-blocker residues in animal tissues. wur.nl This platform allows for the simultaneous processing of numerous samples, significantly reducing the analysis time per sample. This compound was a key component of the internal standard mixture used in this method, highlighting its suitability for high-throughput applications. wur.nl The robustness of the method, partly attributable to the use of the deuterated internal standard, allows for its potential automation, further increasing the sample throughput. wur.nl
High-throughput platforms are not only about speed but also about maintaining analytical performance. The validation of these methods includes the same rigorous assessment of linearity, precision, and accuracy as traditional methods. nih.gov The ability to achieve high correlation coefficients for calibration curves and acceptable recovery and precision values in a high-throughput setting underscores the importance of a well-chosen internal standard like this compound. cabidigitallibrary.orgwur.nl These platforms are instrumental in various stages of pharmaceutical research, from metabolic screening to residue analysis in food-producing animals. cabidigitallibrary.orgacs.org
Mechanistic Investigations of Promazine Biotransformation and Molecular Interactions Via Deuterated Probes
Elucidation of Metabolic Pathways and Metabolite Identification Using Deuterium (B1214612) Labeling (e.g., in vitro enzymatic studies)
Deuterium labeling is a critical technique for tracing the metabolic fate of drugs like promazine (B1679182). In in vitro studies using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, deuterated analogs such as Propionylpromazine-d6 hydrochloride help in the unambiguous identification of metabolites. smolecule.comnih.gov The distinct mass shift introduced by the deuterium atoms allows for the precise tracking of the compound and its derivatives using mass spectrometry. smolecule.compublish.csiro.au
The primary metabolic reactions of phenothiazines like promazine include N-demethylation, hydroxylation, and sulfoxidation. nih.govresearchgate.net For instance, the metabolism of promazine can lead to the formation of various metabolites, including promazine sulfoxide (B87167) and N-desmethyl promazine. researchgate.net The use of a deuterated mobile phase in liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiments, known as hydrogen-deuterium (H-D) exchange, further aids in characterizing these metabolites. researchgate.netnih.gov By observing the mass shifts, researchers can determine the number of exchangeable hydrogens in a metabolite, providing crucial structural information. researchgate.netnih.gov This method has been successfully used to differentiate between N- or S-oxide formation and hydroxylation in the metabolism of promethazine, a related phenothiazine (B1677639). researchgate.netnih.gov
For example, in vitro studies with rabbit liver homogenates have shown that promazine and its demethylated products undergo N- and α-C-oxidation to form hydroxylamines and carboxylic acids. nih.gov The use of specifically deuterated analogs of promazine has been instrumental in understanding the complex fragmentation patterns observed in mass spectrometry, helping to confirm the proposed metabolic pathways. publish.csiro.au
Table 1: Key Metabolic Reactions of Promazine Investigated Using Deuterated Probes
| Metabolic Reaction | Description | Analytical Technique | Reference |
| N-Demethylation | Removal of one or both methyl groups from the dimethylamino side chain. | Mass Spectrometry | researchgate.net |
| Sulfoxidation | Oxidation of the sulfur atom in the phenothiazine ring. | Mass Spectrometry | researchgate.net |
| Hydroxylation | Addition of a hydroxyl group to the aromatic ring. | LC-MS/MS with H-D Exchange | researchgate.netnih.gov |
| N-Oxidation | Oxidation of the nitrogen atom in the side chain. | GLC-Mass Spectrometry | nih.gov |
| α-C-Oxidation | Oxidation of the carbon atom adjacent to the nitrogen in the side chain. | GLC-Mass Spectrometry | nih.gov |
Assessment of Primary and Secondary Isotope Effects on Enzymatic Reactions (conceptual framework)
The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect is a powerful tool for investigating enzyme mechanisms. nih.gov
Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. The C-D bond is stronger than the C-H bond, so reactions involving the cleavage of a C-D bond are typically slower. osti.gov By measuring the reaction rates of the deuterated and non-deuterated compounds, researchers can determine if C-H bond cleavage is a rate-limiting step in an enzymatic reaction. nih.gov
Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation, but still influences the reaction rate. These effects are generally smaller than primary effects and can provide information about changes in hybridization or the steric and electronic environment of the transition state.
In the context of promazine metabolism, deuteration of the side chain, as in this compound, can influence the rates of enzymatic reactions such as N-demethylation, which is often catalyzed by cytochrome P450 (CYP450) enzymes. nih.govrug.nl If N-demethylation is a rate-limiting step, a significant primary kinetic isotope effect would be expected. The magnitude of this effect can provide insights into the transition state of the reaction. nih.gov The study of these isotope effects helps to build a more detailed picture of the enzyme's catalytic mechanism. nih.govunl.edu
Table 2: Conceptual Framework of Isotope Effects in Promazine Metabolism
| Isotope Effect Type | Description | Application in Promazine Studies |
| Primary (PKIE) | Occurs when the C-D bond is cleaved in the rate-determining step. | Determining if C-H bond cleavage in the side chain is rate-limiting for N-demethylation. |
| Secondary (SKIE) | Isotopic substitution at a non-reacting site affects the reaction rate. | Probing changes in the transition state geometry during enzymatic reactions. |
Utility of Deuterium-Labeled Compounds in Receptor Binding Assays (conceptual, mechanism-focused)
Deuterium-labeled compounds are valuable tools in receptor binding assays, which are used to characterize the interaction of a drug with its target receptor. scispace.com While the substitution of hydrogen with deuterium generally does not significantly alter the pharmacological properties of a molecule, it provides a means for more sensitive and specific detection. smolecule.comscispace.com
In the case of promazine and its analogs, which are known to interact with dopamine (B1211576) receptors, deuterated ligands like this compound can be used in competitive binding assays. medchemexpress.comcaymanchem.com In these assays, the labeled compound competes with an unlabeled compound for binding to the receptor. By measuring the amount of bound labeled compound, researchers can determine the binding affinity (Kd) of the unlabeled compound.
The use of deuterated compounds can also help to elucidate the binding mechanism. For example, if a specific hydrogen atom on the ligand is involved in a critical hydrogen bond with the receptor, replacing it with deuterium could potentially alter the binding affinity, which would be observable as a change in the Kd value. This provides a subtle yet powerful way to probe the specific molecular interactions that govern ligand-receptor binding. NMR studies have been used to show that promazine binds to GDP-KRAS, and a structural model suggests the tricyclic phenothiazine ring associates with a hydrophobic pocket. researchgate.net
Application in In Vitro Cell Culture Models for Compound Uptake and Subcellular Distribution Studies
In vitro cell culture models are essential for studying the uptake, distribution, and efflux of drugs at the cellular level. clinmedjournals.orgfrontiersin.org Deuterium-labeled compounds like this compound are particularly useful in these studies as they allow for the quantification of the compound within different cellular compartments. nih.gov
Caco-2 cell monolayers, for example, are a widely used in vitro model for studying intestinal drug absorption. researchgate.net By applying the deuterated compound to these cells, researchers can track its transport across the cell layer and its accumulation within the cells. researchgate.net The distinct mass of the deuterated compound allows for its differentiation from endogenous molecules, enabling accurate quantification by mass spectrometry.
Furthermore, these labeled compounds can be used to investigate the subcellular distribution of drugs. After incubating cells with the deuterated compound, the cells can be fractionated to isolate different organelles (e.g., mitochondria, lysosomes, nucleus). The amount of the deuterated compound in each fraction can then be quantified to determine its localization within the cell. This information is crucial for understanding the mechanism of action of a drug, as its therapeutic effect is often dependent on its concentration at a specific subcellular target. nih.gov For instance, studies can reveal if a drug accumulates in lysosomes due to its basic properties. nih.gov
Role in Analytical Quality Control and Development of Reference Standards
Establishment and Certification of Propionylpromazine-d6 Hydrochloride as a Reference Material
The establishment of this compound as a reference material is a meticulous process undertaken by specialized chemical laboratories and reference material producers. This process involves the chemical synthesis of the deuterated compound, followed by a comprehensive characterization and certification to confirm its identity, purity, and isotopic enrichment.
Reference material providers, such as LGC Standards and HPC Standards, offer this compound as a certified reference material (CRM) or analytical standard. lgcstandards.comhpc-standards.com The certification process typically includes a suite of analytical tests to establish the material's properties with a high degree of confidence. While a specific, detailed Certificate of Analysis for this compound is proprietary to the manufacturer, the general characterization of such a reference standard would include the data points outlined in the table below.
Table 1: Typical Characterization Data for a Certified Reference Material like this compound
| Parameter | Typical Method(s) of Analysis | Purpose |
|---|---|---|
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Confirms the chemical structure of the molecule. |
| Purity (Chemical) | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) | Determines the percentage of the desired compound, identifying any chemical impurities. |
| Isotopic Purity | Mass Spectrometry (MS) | Quantifies the degree of deuterium (B1214612) incorporation and the presence of any unlabeled or partially labeled molecules. |
| Water Content | Karl Fischer Titration | Determines the amount of water present, which is crucial for accurate weighing. |
| Residual Solvents | Headspace Gas Chromatography (HS-GC) | Identifies and quantifies any solvents remaining from the synthesis and purification process. |
| Assay (Content) | Quantitative NMR (qNMR) or mass balance approach | Provides the certified concentration or content of the analyte in the reference material. |
The final certified value is often accompanied by an uncertainty budget, which is a critical component for laboratories to correctly calculate the uncertainty of their own measurements. The availability of such a well-characterized reference material is the foundation for accurate analytical method development and validation.
Role in Inter-laboratory Proficiency Testing Programs for Analytical Harmonization
Inter-laboratory proficiency testing (PT) is a cornerstone of external quality assessment for analytical laboratories. These programs are designed to assess the performance of laboratories for specific tests and to monitor their ongoing competence. gdanimalhealth.com While specific PT schemes explicitly listing this compound are not publicly detailed, the principles of its use are well-established within programs for veterinary drug residue analysis. fapas.com
Organizations like Fapas® and APHA Scientific's VETQAS® offer PT schemes for veterinary drugs, which may include tranquilizers like phenothiazines. fapas.comaphascientific.com In such a scheme, participating laboratories would receive a test sample (e.g., animal tissue or feed) fortified with a known amount of propionylpromazine (B1198289). The laboratories would then use their in-house analytical methods, which ideally would employ this compound as an internal standard, to quantify the analyte.
The use of the deuterated internal standard is crucial in this context for several reasons:
Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the analytical signal, either suppressing or enhancing it. As this compound has virtually identical physicochemical properties to the native analyte, it experiences the same matrix effects, allowing for accurate correction. scispace.com
Compensation for Procedural Losses: During sample preparation steps like extraction and clean-up, some of the analyte can be lost. The internal standard, when added at the beginning of the process, is subject to the same losses, enabling reliable quantification of the analyte in the original sample.
Improved Precision and Accuracy: By normalizing the response of the analyte to that of the internal standard, variability in injection volume and instrument response is minimized, leading to more precise and accurate results.
The results from all participating laboratories are statistically analyzed, and each laboratory receives a performance score. This process helps to identify any systematic errors in a laboratory's methodology and promotes harmonization of analytical results across different laboratories, ensuring that data is comparable regardless of where the analysis was performed.
Regulatory Science Perspectives on the Use of Stable Isotope Labeled Standards in Analytical Chemistry
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have well-defined guidelines for the validation of bioanalytical methods. inotiv.comeuropa.eu These guidelines strongly advocate for the use of stable isotope-labeled internal standards, like this compound, for quantitative analysis, particularly when using mass spectrometry-based methods.
The FDA's guidance for industry on bioanalytical method validation and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline emphasize the importance of using an internal standard that is chemically and physically similar to the analyte. inotiv.com Deuterated standards are considered the gold standard as they co-elute with the analyte in chromatographic systems and exhibit the same ionization efficiency in the mass spectrometer's source, which is critical for mitigating matrix effects. nih.gov
Similarly, European Union regulations concerning the performance of analytical methods for residues of pharmacologically active substances in food-producing animals highlight the need for reliable confirmatory methods. The use of stable isotope-labeled analogues of the analyte is recommended for mass spectrometric detection to ensure the accuracy and reliability of the results. iaea.org
The regulatory acceptance of data generated using methods with deuterated internal standards hinges on the thorough validation of the analytical method. This validation must demonstrate the method's specificity, linearity, accuracy, precision, and stability, among other parameters. The use of a certified reference material like this compound is instrumental in fulfilling these validation requirements.
Long-Term Stability Studies of Deuterated Reference Materials in Controlled Environments
The stability of reference materials is a critical factor in ensuring the long-term validity of analytical measurements. Manufacturers of reference standards conduct rigorous stability studies to establish appropriate storage conditions and shelf-life for their products. For deuterated compounds like this compound, these studies are essential to ensure that the material remains within its certified specifications over time.
While specific long-term stability data for this compound is not publicly available, general principles for assessing the stability of deuterated standards are well-established. These studies typically involve:
Storage under Controlled Conditions: Samples of the reference material are stored at various temperatures and humidity levels, simulating both recommended and stress conditions.
Periodic Testing: At defined intervals, the stored samples are analyzed for key parameters such as purity, content, and isotopic distribution.
Comparison to a Reference Batch: The results from the stored samples are compared to those of a reference batch stored at an ultra-low temperature to minimize degradation.
Long-term stability is assessed over a period that supports the intended shelf-life of the product. nih.gov For deuterated standards, it is also important to confirm that there is no isotopic exchange (H/D exchange) under the storage conditions, which could alter the isotopic purity of the standard. scispace.com The results of these studies are used to define the expiry date and recommended storage conditions provided on the certificate of analysis. For instance, a study on the stability of other synthetic cannabinoids in various storage conditions showed that frozen storage generally minimizes degradation. bu.edu
Table 2: Factors Investigated in a Typical Long-Term Stability Study
| Factor | Description | Importance |
|---|---|---|
| Temperature | Samples are stored at various temperatures (e.g., -80°C, -20°C, 4°C, ambient). | To determine the optimal storage temperature and assess degradation rates at different temperatures. |
| Humidity | Samples may be exposed to different humidity levels. | To evaluate the impact of moisture on the stability of the compound. |
| Light Exposure | Samples are stored in both light and dark conditions. | To assess the photosensitivity of the compound, which is particularly relevant for phenothiazines. |
| Time Points | Samples are tested at regular intervals (e.g., 3, 6, 12, 24 months). | To establish a degradation profile over time and determine the shelf-life. |
By adhering to the storage conditions specified by the manufacturer, analytical laboratories can be confident in the integrity of the this compound reference material throughout its shelf-life, ensuring the continued accuracy of their analytical results.
Emerging Research Avenues and Future Perspectives in Deuterated Compound Science
Innovations in Automated Synthesis and High-Throughput Production of Isotope-Labeled Compounds
The demand for deuterated compounds in research and industry has spurred the development of more efficient and automated synthesis methods. Traditional batch synthesis, often involving high pressures and temperatures for H-D exchange reactions with heavy water (D₂O), can be slow and difficult to scale up. tn-sanso.co.jp To address these limitations, researchers are turning to innovative technologies like flow chemistry and automated synthesis platforms. nih.govresearchgate.net
Flow chemistry, in particular, represents a significant leap forward. By conducting reactions in continuous-flow reactors, often enhanced with microwave heating, scientists can achieve greater control over reaction parameters, leading to higher efficiency and throughput. tn-sanso.co.jpresearchgate.net This method allows for the entire process, from raw material preparation to purification, to be streamlined, significantly reducing production time. tn-sanso.co.jp Furthermore, electrochemical flow systems are being developed that can generate deuterium (B1214612) gas on-demand from D₂O at room temperature and pressure, offering a safer and more efficient alternative to handling D₂ gas. bionauts.jp These systems have shown high reaction performance, with deuteration yields reaching up to 98%. bionauts.jp
High-throughput production is also being advanced through techniques like the use of cell-free synthesis systems for creating stable isotope-labeled peptide libraries, which are crucial for quantitative proteomics. rsc.org These innovations are making the production of complex deuterated molecules more practical and cost-effective, opening up new avenues for their use in a wide range of applications.
| Synthesis Technology | Key Features | Advantages | Relevant Compounds |
| Flow Chemistry | Continuous processing in reactors, often with microwave assistance. tn-sanso.co.jp | Increased efficiency and throughput, precise control over reaction conditions, enhanced safety. tn-sanso.co.jpnih.gov | Aromatic compounds, alkenes, amides. tn-sanso.co.jpresearchgate.net |
| Automated Electrolytic Systems | On-demand D₂ generation from D₂O at ambient conditions. bionauts.jpcore.ac.uk | Eliminates need for D₂ gas handling, high deuterium incorporation rates, reusable D₂O. bionauts.jp | Ibuprofen and other pharmaceuticals. bionauts.jp |
| Cell-Free Synthesis | In vitro production of isotope-labeled proteins and peptides. rsc.org | High-throughput production of complex biomolecules for proteomics. rsc.org | Peptides for Selected Reaction Monitoring (SRM) assays. rsc.org |
Expanding Analytical Applications of Deuterated Phenothiazine (B1677639) Analogs in Environmental and Forensic Sciences
In the fields of environmental and forensic science, the accurate detection and quantification of chemical compounds are paramount. Deuterated compounds, such as Propionylpromazine-d6 Hydrochloride, serve as ideal internal standards for mass spectrometry-based analytical methods. nih.govastm.orgclearsynth.com When analyzing complex samples like blood, urine, or environmental matrices, the presence of other substances can interfere with the signal of the target analyte. nih.gov
An internal standard is a compound that is chemically similar to the analyte but can be distinguished by the mass spectrometer. By adding a known amount of a deuterated standard to a sample before processing, analysts can correct for any loss of the analyte during extraction and analysis. nih.govastm.org Because deuterated analogs have nearly identical chemical properties to the non-deuterated versions, they behave similarly during sample preparation and chromatographic separation, but their increased mass allows them to be separately identified by the mass spectrometer. astm.org
The use of deuterated internal standards, particularly those with three or more deuterium atoms, significantly improves the accuracy and precision of quantitative analyses. astm.org This is crucial in forensic toxicology for determining drug concentrations in cases of poisoning or drug abuse, and in environmental science for monitoring pollutants. amerigoscientific.comnih.gov For instance, the analysis of phenothiazine derivatives, a class of compounds with widespread use and potential for environmental contamination and toxicological interest, benefits greatly from the use of their deuterated analogs in methods like Liquid Chromatography-Mass Spectrometry (LC-MS). chimia.chmdpi.comnih.gov
| Analytical Field | Technique | Role of Deuterated Phenothiazine Analogs | Key Benefit |
| Forensic Toxicology | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS). nih.govojp.gov | Internal standards for quantification of drugs and their metabolites in biological samples. chimia.chresearchgate.net | Improved accuracy and precision in determining drug concentrations for legal and medical purposes. nih.gov |
| Environmental Science | High-Resolution Mass Spectrometry (HRMS), LC-MS. amerigoscientific.comtechsciresearch.com | Tracers to monitor the fate of pollutants in ecosystems and internal standards for quantifying contaminants. amerigoscientific.com | Accurate identification and measurement of pollution sources and their degradation products. |
| Clinical Chemistry | LC-MS/MS. chimia.ch | Internal standards for therapeutic drug monitoring and metabolite analysis. | Precise measurement of drug levels to optimize patient therapy. |
Integration of Deuterated Probes with Advanced Imaging Techniques for Molecular Tracking
The ability to non-invasively track molecules and metabolic processes within a living organism is a major goal of biomedical research. Deuterated compounds are emerging as powerful probes for advanced imaging techniques, offering a safe, non-radioactive alternative to traditional methods. aacrjournals.orgnih.gov
One of the most promising techniques is Deuterium Metabolic Imaging (DMI). au.dknih.gov DMI uses magnetic resonance imaging (MRI) to detect the signal from deuterium. aacrjournals.org Because the natural abundance of deuterium in the body is very low (about 0.015%), there is minimal background signal. nih.govnih.gov When a patient or research subject is given a deuterated compound, such as deuterated glucose or water, DMI can track its uptake and conversion into other molecules (metabolites) in real-time. aacrjournals.orgnationalmaglab.org This provides a window into the metabolic activity of different tissues and can be used to detect diseases like cancer, which often have altered metabolic pathways. nationalmaglab.orgfrontiersin.org
Another advanced technique is Stimulated Raman Scattering (SRS) microscopy, which can image the distribution of deuterated molecules within individual cells with high spatial resolution. The C-D bond has a unique vibrational frequency that can be detected by SRS, allowing researchers to see where specific deuterated probes, like amino acids, accumulate in a cell.
The integration of these imaging modalities with a growing library of deuterated probes is opening new frontiers in understanding health and disease at the molecular level. mdpi.com
| Imaging Technique | Principle | Type of Deuterated Probe | Application |
| Deuterium Metabolic Imaging (DMI) / Deuterium MR Spectroscopy (DMRS) | Detects the magnetic resonance signal of deuterium nuclei to map metabolic pathways. aacrjournals.orgnih.gov | Deuterated glucose, acetate, fumarate, water (D₂O). nih.govmdpi.com | Non-invasive monitoring of glycolysis, TCA cycle, and other metabolic processes in cancer and metabolic disorders. nih.govfrontiersin.org |
| Positron Emission Tomography (PET) | While primarily using radioisotopes, deuteration is used to improve the metabolic stability of PET tracers. snmjournals.org | Deuterated PET tracers (e.g., [¹⁸F]3F4AP-dₓ). snmjournals.org | Enhancing tracer stability to improve imaging of targets like demyelination in neurological diseases. snmjournals.org |
| Stimulated Raman Scattering (SRS) Microscopy | Detects the unique vibrational frequency of the C-D bond for high-resolution imaging. | Deuterated amino acids, fatty acids, glucose. | Subcellular metabolic profiling and tracking of nutrient uptake in cells and tissues. |
Computational Chemistry and Modeling Approaches for Predicting Deuterium Effects on Molecular Dynamics
The decision to synthesize a deuterated compound is often guided by predictions of how the isotopic substitution will affect its properties. Computational chemistry and molecular modeling have become indispensable tools for predicting these effects, saving significant time and resources in the laboratory. acs.orgescholarship.org
One of the most important consequences of deuteration is the kinetic isotope effect (KIE), where the rate of a chemical reaction can change when a hydrogen atom involved in a rate-determining step is replaced by deuterium. escholarship.orgresearchgate.net Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways and predict the magnitude of the KIE. aip.orgmdpi.com This is crucial for understanding reaction mechanisms and for designing drugs with slower metabolic breakdown. researchgate.net
Molecular dynamics (MD) simulations allow scientists to study the movement of atoms and molecules over time. aip.org By incorporating quantum effects, for example through Path Integral Molecular Dynamics (PIMD), these simulations can accurately model the behavior of deuterated compounds. core.ac.ukaps.org These models can predict how deuteration affects properties like diffusion rates, molecular vibrations, and the stability of molecular structures. acs.orgresearchgate.net For instance, MD simulations have been used to study the diffusion of deuterium in materials and to understand how deuteration can stabilize drug molecules. aip.org These computational approaches provide deep insights into the subtle yet powerful influence of deuterium, guiding the rational design of new deuterated materials and therapeutics. researchgate.net
Q & A
Q. How can researchers confirm the structural integrity and isotopic purity of Propionylpromazine-d6 Hydrochloride in experimental settings?
To verify structural integrity and isotopic purity, researchers should employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm the presence of deuterium atoms at specific positions by analyzing peak splitting patterns and comparing them to non-deuterated analogs.
- Mass Spectrometry (MS) : Use high-resolution MS to detect the molecular ion cluster and isotopic distribution (e.g., +6 Da shift for six deuterium atoms).
- High-Performance Liquid Chromatography (HPLC) : Compare retention times with validated reference standards to ensure chemical identity .
Note: Cross-referencing with pharmacopeial standards (e.g., European Pharmacopoeia) is recommended for regulatory compliance .
Q. What are the recommended handling and storage protocols for this compound to ensure stability?
- Handling : Use PPE (gloves, lab coats, eye protection) to avoid skin/eye contact. Work in a fume hood to minimize inhalation of dust. Avoid ingestion; rinse immediately if exposed .
- Storage : Store in airtight, light-resistant containers at 2–8°C. Monitor shelf life closely, as deuterated compounds may have shorter stability windows due to isotopic exchange risks .
- Waste Disposal : Follow local regulations for halogenated organic compounds. Incinerate via licensed facilities to prevent environmental contamination .
Q. How should baseline experiments be designed to assess this compound’s activity as a dopamine receptor D2 (DRD2) antagonist?
- In Vitro Binding Assays : Use radiolabeled ligands (e.g., [³H]-spiperone) in competitive binding studies with DRD2-expressing cell membranes. Calculate IC₅₀ values and compare to non-deuterated Propionylpromazine to evaluate isotopic effects .
- Control Groups : Include vehicle controls and reference antagonists (e.g., haloperidol) to validate assay sensitivity.
- Data Normalization : Express results as percentage inhibition relative to baseline ligand binding .
Advanced Research Questions
Q. How can deuterium isotope effects influence receptor binding kinetics, and how should researchers address discrepancies in data?
Deuterium substitution can alter pharmacokinetic properties (e.g., metabolic stability, binding affinity) due to increased bond strength (C-D vs. C-H). To mitigate discrepancies:
- Kinetic Studies : Compare association/dissociation rates (kₒₙ/kₒff) of deuterated vs. non-deuterated compounds using surface plasmon resonance (SPR).
- Metabolic Profiling : Conduct in vitro liver microsome assays to assess deuterium’s impact on cytochrome P450-mediated metabolism .
- Statistical Adjustments : Apply multivariate analysis to differentiate isotopic effects from experimental variability .
Q. What methodologies are optimal for validating this compound in preclinical Parkinson’s disease models?
- Animal Models : Use 6-hydroxydopamine (6-OHDA)-lesioned rodents or MPTP-treated primates to mimic dopaminergic neuron loss.
- Behavioral Endpoints : Quantify improvements in motor function (e.g., rotarod performance, akinesia scores) post-administration.
- Biomarker Analysis : Measure striatal dopamine levels via microdialysis or LC-MS/MS to correlate drug exposure with pharmacological effects .
Q. How can researchers optimize analytical methods to account for deuterium’s impact on chromatographic separation and quantification?
- Column Selection : Use reverse-phase columns with high carbon load (e.g., C18) to resolve deuterated and non-deuterated species.
- Mobile Phase Adjustments : Optimize gradient elution with trifluoroacetic acid (TFA) to sharpen peaks and reduce retention time variability.
- Internal Standards : Employ isotopically labeled internal standards (e.g., Propionylpromazine-d6 itself) for precise quantification in complex matrices .
Data Contradiction Analysis
Q. How should conflicting results between in vitro and in vivo studies on this compound’s efficacy be resolved?
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate plasma concentration-time profiles with receptor occupancy data to identify bioavailability or tissue penetration limitations.
- Species-Specific Metabolism : Compare metabolic pathways across models (e.g., humanized liver mice vs. rats) to assess translational relevance.
- Dose Escalation Studies : Test higher doses in vivo to determine if efficacy thresholds are achievable without toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
